molecular formula C22H24N2O4 B11596747 2-amino-4-[3-ethoxy-4-(2-methylpropoxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile

2-amino-4-[3-ethoxy-4-(2-methylpropoxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile

Cat. No.: B11596747
M. Wt: 380.4 g/mol
InChI Key: UTSJSBXWYADNIF-UHFFFAOYSA-N
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Description

2-amino-4-[3-ethoxy-4-(2-methylpropoxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-[3-ethoxy-4-(2-methylpropoxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of an aldehyde with malononitrile and a phenol derivative under basic conditions. The reaction is often catalyzed by a base such as piperidine or triethylamine. The reaction mixture is heated to promote the formation of the chromene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-[3-ethoxy-4-(2-methylpropoxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of various substituted derivatives depending on the reagents used

Scientific Research Applications

2-amino-4-[3-ethoxy-4-(2-methylpropoxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-4-[3-ethoxy-4-(2-methylpropoxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-amino-4-[3-ethoxy-4-(2-methylpropoxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile can be compared with other chromene derivatives:

    2-amino-4H-chromene-3-carbonitrile: Lacks the ethoxy and methylpropoxy substituents, which may result in different biological activities.

    4H-chromene-3-carbonitrile: Lacks both the amino and hydroxyl groups, leading to a different reactivity profile.

    2-amino-4-(4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile: Contains a methoxy group instead of the ethoxy and methylpropoxy groups, which can influence its chemical and biological properties.

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

2-amino-4-[3-ethoxy-4-(2-methylpropoxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile

InChI

InChI=1S/C22H24N2O4/c1-4-26-20-9-14(5-8-18(20)27-12-13(2)3)21-16-7-6-15(25)10-19(16)28-22(24)17(21)11-23/h5-10,13,21,25H,4,12,24H2,1-3H3

InChI Key

UTSJSBXWYADNIF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)OCC(C)C

Origin of Product

United States

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